molecular formula C15H22N4O B2987804 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea CAS No. 1797587-96-2

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea

Cat. No.: B2987804
CAS No.: 1797587-96-2
M. Wt: 274.368
InChI Key: PGGWSMFYDLUVQW-UHFFFAOYSA-N
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Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a pyrrolopyridine moiety linked to a urea group via a propyl chain, with a tert-butyl group attached to the nitrogen atom of the urea. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving urea derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the pyrrolopyridine moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Attachment of the propyl chain: The pyrrolopyridine intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl chain.

    Urea formation: The resulting intermediate is treated with tert-butyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-indol-3-yl)propyl)-3-(tert-butyl)urea: Similar structure but with an indole moiety instead of pyrrolopyridine.

    1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(methyl)urea: Similar structure but with a methyl group instead of tert-butyl.

Uniqueness

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSMFYDLUVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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